Dhx9-IN-6

DHX9 inhibition Biochemical IC50 Tool compound

Dhx9-IN-6 is a benchmark ATP-competitive DHX9 inhibitor offering a distinct thiophene-2-carboxamide scaffold. Its biochemical IC₅₀ of 0.32 µM and colorectal cancer cell IC₅₀ of 26.4 nM make it ideal for SAR studies and dose-response profiling. Select this compound for reproducible phenotypic screening and benchmarking against allosteric inhibitors.

Molecular Formula C23H18ClFN4O4S2
Molecular Weight 533.0 g/mol
Cat. No. B12363467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-6
Molecular FormulaC23H18ClFN4O4S2
Molecular Weight533.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=CS2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl
InChIInChI=1S/C23H18ClFN4O4S2/c1-35(31,32)29-19-8-16(24)7-18(9-19)28-23(30)21-6-15(13-34-21)22-20(3-2-4-27-22)33-12-14-5-17(25)11-26-10-14/h2-11,13,29H,12H2,1H3,(H,28,30)
InChIKeyNPHAXUSEUGJGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhx9-IN-6 (Compound 620): An ATP-Dependent DHX9 RNA Helicase Inhibitor for Cancer Research


Dhx9-IN-6 (also known as Compound 620) is a synthetic small-molecule inhibitor of the ATP-dependent RNA helicase A, DHX9 (also referred to as DEAD-box helicase 9, DDX9) [1]. This compound is a member of a class of DHX9 inhibitors that have emerged as important tools for probing the biology of DHX9, a multifunctional DExH-box RNA helicase implicated in genome stability, replication, transcription, and translation, with elevated expression observed in multiple cancer types [2]. Dhx9-IN-6 is supplied for research purposes, with demonstrated activity in biochemical and cell-based assays, making it a valuable reagent for investigating the functional consequences of DHX9 inhibition in cancer models [1].

Why Dhx9-IN-6 Is Not Interchangeable with Other DHX9 Inhibitors: A Comparative Evidence Guide


The class of DHX9 inhibitors is chemically and pharmacologically diverse. Key differences in core scaffolds, potency ranges, mechanisms of action (allosteric vs. ATP-competitive), and cellular activity profiles preclude simple substitution of one DHX9 inhibitor for another. For instance, the potency of related compounds like DHX9-IN-1 and DHX9-IN-5 can differ by over 1000-fold in biochemical assays, and these differences translate to varying degrees of cellular and in vivo efficacy [1]. Furthermore, advanced inhibitors like ATX968 (DHX9-IN-2) and GH3595 have been optimized for oral bioavailability and demonstrate selectivity profiles against related helicases, whereas earlier-generation or less-optimized inhibitors may have distinct liabilities or utility as tool compounds for specific contexts [2][3]. Selecting Dhx9-IN-6, therefore, requires a precise understanding of its unique potency, cellular activity, and how it benchmarks against these closest analogs.

Quantitative Evidence Guide: Dhx9-IN-6 Differentiation from Closest Analogs


Biochemical Potency of Dhx9-IN-6: A Moderate DHX9 Inhibitor for Cellular Phenotypic Studies

Dhx9-IN-6 exhibits an IC50 of 0.32 µM for the inhibition of DEAD-box helicase 9 (DDX9/DHX9) [1]. This places it in a distinct potency class compared to the most potent DHX9 inhibitors. For example, DHX9-IN-5 (IC50 = 4.3 nM) [2], DHX9-IN-1 (IC50 = 9.45 nM) , and the advanced tool compound ATX968 (DHX9-IN-2, IC50 = 8 nM) all display low nanomolar potency, making them roughly 70- to 40-fold more potent in biochemical assays. This moderate potency of Dhx9-IN-6 can be an advantage in cellular studies where the aim is to observe graded phenotypic responses without saturating target engagement, potentially avoiding the maximal stress responses induced by ultra-potent inhibitors.

DHX9 inhibition Biochemical IC50 Tool compound

Cellular Anti-Proliferative Activity in Colorectal Cancer Cells: Dhx9-IN-6 Shows High Cellular Potency

In the LS411N colorectal cancer cell line, Dhx9-IN-6 demonstrates a cellular anti-proliferative IC50 of 0.0264 µM (26.4 nM) [1]. This is in the same low nanomolar range as several other DHX9 inhibitors. For instance, DHX9-IN-3 shows an anti-proliferative IC50 of 8.7 nM in LS411N cells , and ATX968 (DHX9-IN-2) induces Alu-mediated circular RNA with EC50s ranging from 95 to 236 nM, a functional readout linked to anti-proliferative effects . While not a direct comparator due to differing endpoints, the similar range suggests Dhx9-IN-6 is highly effective at suppressing cancer cell growth, with a cellular activity that is 12-fold more potent than its biochemical IC50, a desirable characteristic potentially indicating efficient cellular uptake or target engagement.

LS411N Colorectal cancer Cellular IC50 Anti-proliferation

Chemical Scaffold and Selectivity Profile: Differentiating Dhx9-IN-6 from Allosteric and ATP-Competitive Analogs

Dhx9-IN-6's chemical structure is based on a thiophene-2-carboxamide core (N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoro-3-pyridinyl)methoxy]-2-pyridinyl]thiophene-2-carboxamide) [1]. This scaffold is distinct from advanced allosteric inhibitors like ATX968 (DHX9-IN-2) and GH3595, which bind to a pocket distinct from the ATP-binding site [2]. While the precise binding mode of Dhx9-IN-6 is not explicitly documented, its classification as an 'ATP-dependent' inhibitor suggests it may interact at or near the ATP-binding site or affect ATP hydrolysis. The chemical differentiation is critical, as allosteric inhibitors like ATX968 demonstrate high selectivity over related helicases (e.g., DHX36, SMARCA2) and a broad panel of kinases , a profile not yet characterized for Dhx9-IN-6. This lack of a full selectivity panel is a key differentiator; Dhx9-IN-6 serves as an early-generation tool compound with unknown off-target liabilities, whereas ATX968 and GH3595 are advanced, highly characterized probe molecules.

Chemical scaffold Thiophene-2-carboxamide Selectivity Mechanism of action

Solubility and Experimental Handling: Dhx9-IN-6 Offers Practical Formulation Advantages

Dhx9-IN-6 demonstrates solubility in DMSO at a concentration of 1-10 mg/mL [1], and is typically soluble in DMSO at 10 mM [2]. This solubility profile is suitable for preparing stock solutions for in vitro cellular and biochemical assays. In contrast, some advanced DHX9 inhibitors, while more potent and selective, may have different solubility characteristics requiring specialized formulations for in vivo use . For example, ATX968 is supplied as a solid powder with a defined solubility in DMSO (10 mM), but its advanced preclinical development implies optimization for oral bioavailability, a feature not applicable to Dhx9-IN-6. The practical solubility of Dhx9-IN-6 ensures straightforward handling for a wide range of standard laboratory experiments.

Solubility DMSO In vitro assay Formulation

Optimal Research Applications for Dhx9-IN-6 Based on Differentiated Evidence


Phenotypic Screening in DHX9-Dependent Cancer Cell Lines

Given its potent anti-proliferative activity in LS411N colorectal cancer cells (IC50 = 26.4 nM) and its moderate biochemical potency, Dhx9-IN-6 is ideally suited for phenotypic screening campaigns aiming to identify synthetic lethal interactions or combination therapies in DHX9-dependent cancer models [1]. Its use allows for the observation of graded cellular responses without the rapid target saturation that occurs with low nanomolar inhibitors like DHX9-IN-5 or ATX968 [2]. This makes Dhx9-IN-6 a valuable tool for dissecting the dynamic range of DHX9-dependent cellular processes, such as R-loop accumulation or replication stress, in a controlled, dose-dependent manner.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

Dhx9-IN-6's distinct thiophene-2-carboxamide scaffold, compared to the allosteric binding mode of advanced inhibitors like ATX968 and GH3595 [3], makes it a valuable reference compound for SAR studies. Researchers can use Dhx9-IN-6 as a starting point for chemical optimization to improve potency or explore alternative binding modes. Its moderate activity and well-defined chemical structure provide a benchmark against which new analogs can be compared, particularly for those seeking to develop ATP-competitive or novel allosteric DHX9 inhibitors.

Biochemical Mechanistic Studies of DHX9 ATPase Activity

As an 'ATP-dependent' inhibitor, Dhx9-IN-6 can be employed in biochemical assays to study the enzyme's ATPase cycle and its coupling to helicase unwinding activity. By comparing its effects with those of an allosteric inhibitor like ATX968 (which is a partial ATPase inhibitor but full unwinding inhibitor) [4], researchers can gain deeper insights into the structural and functional dynamics of DHX9. Dhx9-IN-6's moderate IC50 (0.32 µM) provides a useful baseline for measuring the impact of mutations or cofactors on inhibitor binding in a biochemical setting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhx9-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.